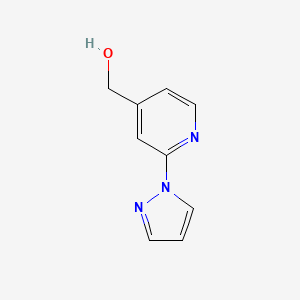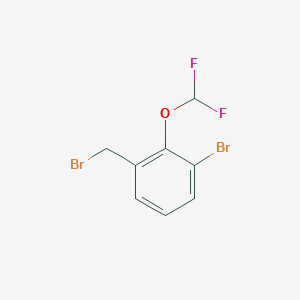
(1H-吡唑-1-基)吡啶-4-基甲醇
概述
描述
(2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
C–H键官能化
该化合物已用于Rh(iii)催化的C–H键官能化,与内部炔烃反应。 此过程可以实现C–H烯化产物或吲唑产物的不同合成,这些产物在各种化学合成中都有价值 .
抗癌研究
已对该化合物的抗癌特性进行设计、合成和评估研究。 化合物上不同的取代基导致不同的抗肿瘤活性,突出了其在癌症治疗中的潜力 .
生物活性
该化合物的吡唑核心已知具有广泛的生物活性,包括抗疟疾、抗炎、解热、抗真菌、抗病毒、抗抑郁、抗菌、抗肿瘤、抗氧化和抗丝虫活性 .
催化性能
已经进行研究以评估从该化合物衍生的吡唑类配体在氧化反应中的催化性能,例如将邻苯二酚转化为邻苯醌 .
农用化学品应用
吡唑类化合物,包括该化合物的衍生物,被用于农用化学品行业,它们因其生物活性而作为杀虫剂和除草剂中的活性成分 .
配位化学
作用机制
Target of Action
It’s worth noting that compounds with a similar structure, such as phenylpyrazole derivatives, have been found to target proteins like serine/threonine-protein kinase b-raf .
Mode of Action
Research on similar compounds suggests that they may undergo rhodium (iii)-catalyzed and solvent-controlled c–h bond functionalization . This process provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .
Biochemical Pathways
Compounds with similar structures have shown potent antileishmanial and antimalarial activities . These activities suggest that the compound might interact with the biochemical pathways of Leishmania and Plasmodium species .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . For instance, some hydrazine-coupled pyrazoles have displayed superior antipromastigote activity and inhibition effects against Plasmodium berghei .
生化分析
Biochemical Properties
(2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as catecholase, which is involved in the oxidation of catechol to o-quinone . The interaction between (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol and catecholase involves coordination with the metal ions at the enzyme’s active site, enhancing the catalytic activity. Additionally, (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol can form complexes with other metal ions, further influencing its biochemical properties and interactions .
Cellular Effects
The effects of (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol on various cell types and cellular processes have been studied extensively. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol can modulate the activity of enzymes involved in cell signaling, leading to altered phosphorylation states of key signaling proteins . This modulation can result in changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, preventing phosphorylation of target proteins . This inhibition can lead to downstream effects on cellular signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol remains stable under specific conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol in in vitro and in vivo studies has revealed potential impacts on cellular processes, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects on cellular functions, such as enhanced enzyme activity and improved metabolic efficiency . At higher doses, (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol can exhibit toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where the compound’s impact shifts from beneficial to detrimental at specific dosage levels .
Metabolic Pathways
(2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating enzyme activity within these pathways . For example, (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol has been shown to affect the glycolytic pathway by inhibiting key enzymes, leading to altered glucose metabolism . These interactions highlight the compound’s role in regulating metabolic processes and maintaining cellular homeostasis .
Transport and Distribution
The transport and distribution of (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments . This localization is influenced by the presence of transporters that recognize and facilitate the movement of (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol . Additionally, binding proteins can sequester the compound, affecting its distribution and availability within the cell .
Subcellular Localization
The subcellular localization of (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production . This localization is essential for the compound’s role in regulating cellular processes and maintaining cellular health .
属性
IUPAC Name |
(2-pyrazol-1-ylpyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-7-8-2-4-10-9(6-8)12-5-1-3-11-12/h1-6,13H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHPRICBVQCCDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[4-(4-Bromopyrazol-1-yl)phenyl]methanol](/img/structure/B1526463.png)







![2-amino-N-[2-(azepan-1-yl)ethyl]acetamide](/img/structure/B1526474.png)
